3,6-Dimethylundecane

Descripción general

Descripción

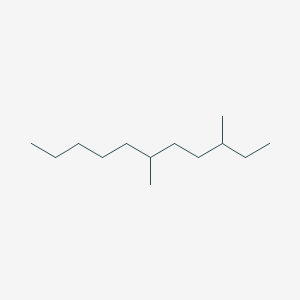

3,6-Dimethylundecane is a hydrocarbon with the molecular formula C₁₃H₂₈. It is a branched alkane, specifically an isomer of undecane, characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of the undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of hydrogen and carbon atoms connected by single bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylundecane, with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydroisomerization of linear alkanes. This process utilizes a zeolite catalyst, such as Pt/H-ZSM-22, to facilitate the isomerization of n-alkanes into branched alkanes. The reaction conditions, including temperature, pressure, and hydrogen flow rate, are optimized to maximize the yield of the desired isomer.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: In the presence of oxygen and a catalyst, this compound can undergo combustion to produce carbon dioxide and water.

Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.

Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.

Common Reagents and Conditions

Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.

Halogenation: Involves halogens (chlorine or bromine) and ultraviolet light.

Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.

Major Products Formed

Oxidation: Carbon dioxide and water.

Halogenation: Halogenated alkanes (e.g., 3,6-dichloroundecane).

Cracking: Smaller hydrocarbons, such as methane, ethane, and propane.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reference Compound in Analytical Chemistry

3,6-Dimethylundecane serves as a reference compound in gas chromatography and mass spectrometry. Its well-defined structure allows for the calibration of instruments used to analyze complex mixtures. This application is crucial in both qualitative and quantitative analyses, particularly in environmental monitoring and food safety testing.

2. Synthesis and Production

The synthesis of this compound can be achieved through various organic methods, including alkylation processes. For instance, alkylation of 3-methylundecane with methyl iodide in the presence of sodium hydride is a common synthetic route. In industrial settings, catalytic hydroisomerization of linear alkanes using zeolite catalysts can also produce this compound efficiently.

Biological Applications

1. Flavor Profile Analysis

Research indicates that this compound contributes to the flavor profile of certain foods, particularly meats. Studies have shown its presence in volatile organic compounds released during cooking, impacting aroma and taste .

2. Interaction with Biological Membranes

Due to its hydrophobic nature, this compound interacts with lipid membranes, potentially affecting their fluidity and permeability. This property makes it a subject of study in cellular biology and pharmacology.

Medical Applications

1. Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its hydrophobic characteristics. These properties may enhance the solubility and bioavailability of certain therapeutic agents.

2. Diagnostic Applications

Recent studies have explored the use of exhaled breath analysis for diagnosing conditions like COVID-19. This compound was identified as one of the volatile compounds that could serve as biomarkers for disease detection .

Industrial Applications

1. Solvent in Chemical Processes

In industrial applications, this compound is utilized as a solvent for non-polar substances due to its non-polar characteristics. This makes it valuable in the production of specialty chemicals and various industrial processes.

2. Biodegradation Studies

The compound has been included in studies examining the biodegradation of petroleum hydrocarbons in marine environments. Understanding its degradation pathways is essential for assessing environmental impacts and developing bioremediation strategies .

Case Studies

Case Study 1: Flavor Profile Analysis

A study focused on the volatile compounds present in grilled meats identified this compound as a significant contributor to flavor complexity. The analysis utilized gas chromatography-mass spectrometry to quantify its presence among other compounds .

Case Study 2: Biodegradation Research

Research conducted on the biodegradation rates of various hydrocarbons in seawater highlighted the role of this compound in understanding microbial degradation processes. The study provided insights into how different hydrocarbons are metabolized by marine microorganisms and their implications for oil spill responses .

Mecanismo De Acción

The mechanism of action of 3,6-Dimethylundecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In industrial applications, its non-polar characteristics make it an effective solvent for non-polar substances.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3-Dimethylundecane

- 2,6-Dimethylundecane

- 3,5-Dimethylundecane

Comparison

3,6-Dimethylundecane is unique among its isomers due to the specific positioning of the methyl groups on the third and sixth carbon atoms. This structural arrangement can influence its physical properties, such as boiling point and density, as well as its reactivity in chemical processes. Compared to other isomers, this compound may exhibit different behavior in catalytic reactions and interactions with other molecules.

Actividad Biológica

3,6-Dimethylundecane (C13H28) is a branched-chain alkane that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial effects, antioxidant activity, and implications in various applications.

This compound is a colorless liquid at room temperature, characterized by its branched structure which influences its physical and chemical properties. It is primarily studied in the context of its volatile organic compound (VOC) emissions and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A significant investigation demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on:

- Escherichia coli

- Bacillus subtilis

- Aspergillus flavus

In a study examining the antibacterial effects, this compound showed a maximum zone of inhibition of 28.0 mm against E. coli at a concentration of 10 g/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In comparative studies with other compounds, it was found to possess moderate antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays such as DPPH and ABTS radical scavenging tests. Although specific values for this compound were not provided in the studies reviewed, similar compounds have shown promising results in reducing oxidative damage .

Case Study: Emission from Food Packaging

One notable application of this compound is in the context of food packaging materials. It has been identified as a volatile compound released from polyolefin resins used in food packaging. This raises concerns regarding food safety and potential health impacts due to migration into food products . Understanding its biological activity is essential for evaluating the safety of such materials.

Case Study: Hydrocarbon Production

A study focused on the production of hydrocarbons by Fusarium verticillioides indicated that this compound is among the branched-chain alkanes produced during fungal metabolism. This highlights its potential role in biotechnological applications for biofuel production and further emphasizes the need to explore its biological interactions .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQEGDKTQZXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058624 | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-28-9 | |

| Record name | Undecane, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 3,6-Dimethylundecane in beef?

A1: The identification of this compound uniquely in beef, as highlighted in the research article "Studies on meat flavor. 4. Fractionation, characterization, and quantitation of volatiles from uncured and cured beef and chicken" [], suggests a potential role of this compound in contributing to the distinctive aroma profile of beef. While the specific sensory properties of this compound haven't been detailed in this study, its presence as a volatile organic compound found exclusively in beef samples indicates it could be a significant contributor to the overall flavor profile distinguishing beef from other meats like pork or chicken. Further research focusing on sensory evaluation and the potential synergistic effects of this compound with other volatile compounds is needed to fully understand its role in beef flavor.

Q2: Are there any other known occurrences of this compound in nature?

A2: Yes, besides being found in beef [], this compound has also been identified in the epicuticular wax of Holoptelea integrifolia leaves []. This finding is particularly interesting as the study "Chemical characterization of n-alkane compounds in the leaves of Holoptelea integrifolia and its repellence against Japanese encephalitis vector" [] demonstrates that the epicuticular wax extract, rich in various n-alkanes including this compound, exhibits strong repellent properties against Culex vishnui mosquitoes, known vectors of Japanese encephalitis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.